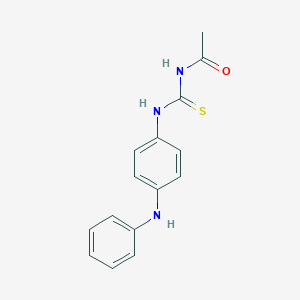
N-acétyl-N'-(4-anilinophényl)thiourée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-N’-(4-anilinophenyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are organosulfur compounds characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial and antioxidant activities, making it a candidate for drug development.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the synthesis of polymers, dyes, and other materials due to its versatile reactivity.
Mécanisme D'action
While the specific mechanism of action for “N-acetyl-N’-(4-anilinophenyl)thiourea” is not explicitly mentioned in the search results, thiourea derivatives in general are known to exhibit a variety of biological activities. They can act as enzyme inhibitors, DNA binders, and have shown antimicrobial, anti-inflammatory, and anticancer properties .
Safety and Hazards
Orientations Futures
Research on N-acyl thiourea derivatives, including “N-acetyl-N’-(4-anilinophenyl)thiourea”, continues to be a promising area. These compounds could be exploited as precursor scaffolds for designing valuable heterocycles with anticipated biological activities . They also have potential applications in various fields such as ion sensors, corrosion inhibitors, molecular electronics, metal extraction, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N’-(4-anilinophenyl)thiourea typically involves the reaction of aniline derivatives with isothiocyanates. One common method is the reaction of 4-anilinophenyl isothiocyanate with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of N-acetyl-N’-(4-anilinophenyl)thiourea can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and higher efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-acetyl-N’-(4-anilinophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Halides, alkoxides; reactions often require a catalyst and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted thiourea derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-acetyl-N’-(4-methylphenyl)thiourea
- N-acetyl-N’-(4-chlorophenyl)thiourea
- N-acetyl-N’-(4-nitrophenyl)thiourea
Uniqueness
N-acetyl-N’-(4-anilinophenyl)thiourea stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting distinct biological activities compared to its analogs .
Propriétés
IUPAC Name |
N-[(4-anilinophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11(19)16-15(20)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,16,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWQZJXFOUPZEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate](/img/structure/B468340.png)
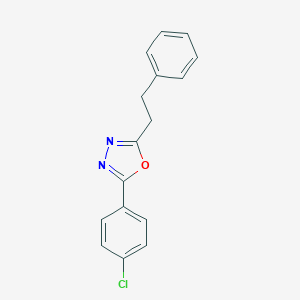
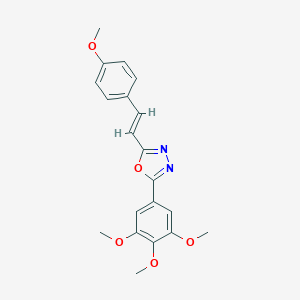
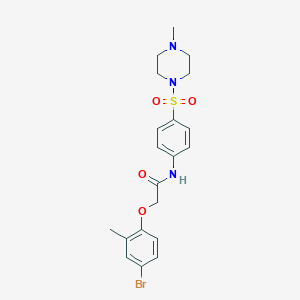
![2-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B468434.png)
![(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B468450.png)
![1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA](/img/structure/B468473.png)
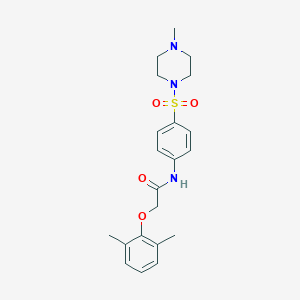
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B468476.png)
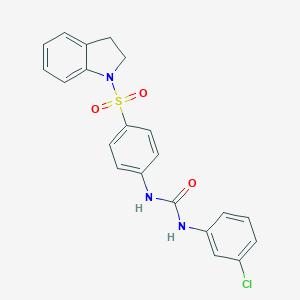
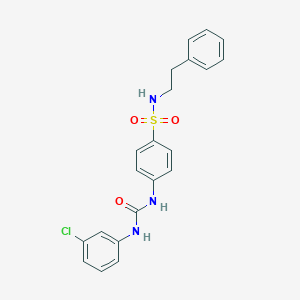
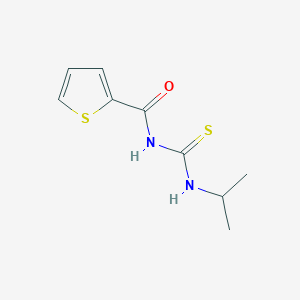
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B468553.png)
